molecular formula C14H29NO2Si B12095731 [rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

[rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

Cat. No.: B12095731
M. Wt: 271.47 g/mol
InChI Key: JANIOTOSFVSERJ-OCCSQVGLSA-N
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Description

[rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves multiple steps. One common approach includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by the formation of the hexahydropyrrolizin ring system through cyclization reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

[rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include tert-butyl(dimethyl)silyl chloride for protection, strong bases like sodium hydride (NaH) for deprotonation, and various oxidizing and reducing agents for functional group transformations. Reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific transformations. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate alcohols. Substitution reactions can lead to deprotected alcohols or other functionalized derivatives .

Scientific Research Applications

Chemistry

In synthetic chemistry, [rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound may serve as a building block for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological activities, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound’s stability and reactivity make it suitable for applications in materials science and catalysis. It can be used to create specialized polymers or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for [rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with specific molecular targets. The silyl ether group can be selectively cleaved under mild conditions, allowing for controlled release of the active hydroxyl group. This property is exploited in various synthetic applications to achieve precise functional group transformations.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate
  • 2-[[tert-Butyl(dimethyl)silyl]oxy]ethanol

Uniqueness

Compared to similar compounds, [rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol stands out due to its hexahydropyrrolizin ring system, which imparts unique stereochemical properties. This makes it particularly valuable in stereoselective synthesis and applications requiring precise control over molecular geometry.

Properties

Molecular Formula

C14H29NO2Si

Molecular Weight

271.47 g/mol

IUPAC Name

[(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

InChI

InChI=1S/C14H29NO2Si/c1-13(2,3)18(4,5)17-12-9-14(11-16)7-6-8-15(14)10-12/h12,16H,6-11H2,1-5H3/t12-,14+/m1/s1

InChI Key

JANIOTOSFVSERJ-OCCSQVGLSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C[C@@]2(CCCN2C1)CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC2(CCCN2C1)CO

Origin of Product

United States

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